Product packaging for 7H-purine-2-sulfonyl Fluoride(Cat. No.:CAS No. 1869-08-5)

7H-purine-2-sulfonyl Fluoride

Cat. No.: B14009112
CAS No.: 1869-08-5
M. Wt: 202.17 g/mol
InChI Key: NZSCEETXIUKPSW-UHFFFAOYSA-N
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Description

Contextualization within Purine (B94841) Chemistry and Sulfonyl Fluoride (B91410) Methodologies

The purine scaffold is a fundamental component of essential biomolecules such as DNA and RNA, as well as key signaling molecules like adenosine (B11128) triphosphate (ATP). chemenu.com This inherent biological relevance has long made purine derivatives a focal point of chemical and medicinal research. researchgate.net The introduction of a sulfonyl fluoride moiety onto the purine ring, as seen in 7H-purine-2-sulfonyl fluoride, represents a strategic convergence of purine chemistry with the powerful methodologies of sulfonyl fluorides.

Sulfonyl fluorides are recognized for their unique reactivity profile, acting as "privileged warheads" in chemical biology. rsc.org They exhibit a balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues in proteins, including serine, lysine (B10760008), tyrosine, and histidine. rsc.orgresearchgate.net This reactivity allows for the formation of stable covalent bonds with target proteins, a highly sought-after characteristic in the development of chemical probes and inhibitors. ontosight.ai The synthesis of sulfonyl fluorides has seen significant advancements, with various methods developed to introduce this functional group onto aromatic and heteroaromatic rings. researchgate.netmdpi.comd-nb.info These methods often involve the conversion of sulfonyl chlorides or sulfonic acids to the corresponding sulfonyl fluoride. mdpi.comnih.gov

Significance in Contemporary Chemical Biology and Medicinal Chemistry Research as a Chemical Probe Scaffold

The combination of a purine core for molecular recognition and a sulfonyl fluoride "warhead" for covalent modification makes this compound and its derivatives highly valuable as chemical probe scaffolds. rsc.org Chemical probes are essential tools for elucidating the function of proteins and other biomolecules within complex biological systems. nih.gov The purine moiety can be designed to bind to the active site or other specific regions of a target protein, while the sulfonyl fluoride group can then react with a nearby nucleophilic amino acid, leading to irreversible inhibition or labeling. nih.govnih.gov

This targeted covalent inhibition strategy offers several advantages, including increased potency and prolonged duration of action. rsc.org In medicinal chemistry, this approach has been successfully employed to develop highly selective and potent inhibitors for various enzymes, such as kinases. nih.govresearchgate.net For example, purine-based scaffolds have been utilized to create covalent inhibitors for cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.govnih.gov The ability of sulfonyl fluorides to react with a broader range of amino acids compared to more traditional cysteine-targeting electrophiles expands the scope of proteins that can be targeted. nih.govacs.org

Below is a table summarizing the key attributes of this compound as a chemical probe scaffold:

FeatureDescriptionSignificance in Research
Purine Core A biologically relevant heterocyclic aromatic compound.Provides a framework for designing molecules that can specifically interact with purine-binding sites on proteins. scbt.com
Sulfonyl Fluoride Group A reactive electrophilic moiety.Enables the formation of stable covalent bonds with nucleophilic amino acid residues in target proteins. rsc.org
Covalent Modification Forms an irreversible bond with the target protein.Leads to potent and long-lasting inhibition or labeling, facilitating the study of protein function. rsc.org
Versatile Reactivity Can react with multiple nucleophilic amino acids (e.g., Ser, Lys, Tyr, His).Expands the range of protein targets that can be investigated compared to more selective electrophiles. nih.gov

Evolution of Research Trajectories for Purine-Based Sulfonyl Fluorides and Related Electrophilic Purine Derivatives

The development of purine-based sulfonyl fluorides is part of a broader trend in chemical biology and drug discovery towards the rational design of targeted covalent inhibitors. nih.gov Early research into electrophilic purine derivatives focused on creating irreversible ligands for receptors, such as adenosine receptors, using a variety of reactive groups like isothiocyanates and α-haloacyl groups. nih.gov

More recently, the focus has shifted towards the use of "clickable" electrophilic purines, which incorporate reporter tags to facilitate the identification of protein targets through chemical proteomics. researchgate.net This approach allows for a more comprehensive understanding of the cellular targets of a particular compound. Furthermore, the development of new synthetic methods has enabled the creation of a diverse range of substituted purine sulfonyl fluorides, allowing for the fine-tuning of their reactivity and selectivity. researchgate.netacs.org

The exploration of electrophilic purines extends beyond sulfonyl fluorides to include other reactive functionalities. nih.gov The ability to introduce various substituents at different positions on the purine ring provides a high degree of modularity, allowing researchers to create libraries of compounds for screening against different biological targets. mdpi.comresearchgate.net This has led to the discovery of novel inhibitors for a range of protein classes. researchgate.netzju.edu.cn The continued evolution of synthetic methodologies and a deeper understanding of the reactivity of these compounds promise to further expand the utility of electrophilic purine derivatives in chemical research. acs.orgauburn.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3FN4O2S B14009112 7H-purine-2-sulfonyl Fluoride CAS No. 1869-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-purine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN4O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSCEETXIUKPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)S(=O)(=O)F)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398037
Record name 7H-purine-2-sulfonyl Fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869-08-5
Record name Purine-2-sulfonyl fluoride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-purine-2-sulfonyl Fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 7h Purine 2 Sulfonyl Fluoride and Its Analogues

Precursor Synthesis and Functionalization Approaches

The synthesis of purine (B94841) sulfonyl fluorides typically begins not with the bare purine ring, but with pre-functionalized precursors that facilitate the introduction of the sulfur-containing group at the desired position. A common strategy involves the use of purine derivatives where a suitable leaving group or a functional group amenable to conversion is already installed at the C2 position.

Direct and Indirect Methods for Sulfonyl Fluoride (B91410) Moiety Installation

The introduction of the sulfonyl fluoride group (—SO₂F) onto the purine ring is the key transformation in the synthesis. Both direct and indirect methods have been developed to accomplish this, each with its own set of advantages and challenges.

A prevalent and well-established indirect method involves a two-step sequence: oxidative chlorination followed by a fluoride-chloride exchange. dntb.gov.ua In this pathway, a precursor such as 2-mercaptopurine (B1228145) is first oxidized in the presence of a chlorinating agent to form the corresponding purine-2-sulfonyl chloride. This intermediate is often reactive and may be used directly in the next step without extensive purification.

The crucial step is the subsequent halogen exchange, where the sulfonyl chloride is treated with a fluorinating agent to yield the final sulfonyl fluoride. Potassium fluoride (KF) is a commonly used reagent for this transformation, often in a biphasic water/acetone mixture which can lead to high yields. organic-chemistry.org Other fluorinating agents like DAST (diethylaminosulfur trifluoride) can also be employed. This pathway is versatile but requires the handling of potentially unstable sulfonyl chloride intermediates. organic-chemistry.org

More recent advancements have focused on direct methods to streamline the synthesis. Among these, strategies involving fluorosulfonyl radicals have emerged as a concise and efficient approach. rsc.org This method avoids the pre-installation and conversion of other sulfonyl halides. It involves the generation of a fluorosulfonyl radical (•SO₂F) from a suitable precursor, which then directly adds to the target purine derivative. This approach can simplify the synthetic sequence and is part of a growing field of radical-mediated reactions in organic synthesis. rsc.org

Both copper-catalyzed and copper-free methods have been applied to the synthesis of sulfonyl fluorides, particularly for aryl and heteroaryl systems. Copper-catalyzed fluorosulfonylation of diazonium salts, generated from the corresponding amino-purine, represents a viable route. dntb.gov.ua

Conversely, copper-free methods are also of significant interest. For example, strain-promoted click chemistry strategies have been successfully used to conjugate molecules to RNA via sulfonyl reagents in a copper-free manner. acs.org While not a direct synthesis of the purine sulfonyl fluoride itself, it demonstrates the utility of copper-free conditions with sulfonyl fluoride-containing molecules. Furthermore, Suzuki-Miyaura cross-coupling reactions have been shown to be compatible with the sulfonyl fluoride group, allowing for the construction of complex biaryl structures without a copper catalyst. researchgate.net

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of 7H-purine-2-sulfonyl fluoride requires careful optimization of several reaction parameters. Key variables include the choice of solvent, the stoichiometry of reagents, temperature, and reaction time.

For the classic fluoride-chloride exchange pathway, solvent polarity plays a significant role. The choice between a polar aprotic solvent like dimethylformamide (DMF) and a less polar one like dichloromethane (B109758) (CH₂Cl₂) can impact reaction rates and the formation of side products. The amount of the fluorinating agent must also be carefully controlled. In one-pot syntheses starting from thiols, the use of a green oxidant like NaOCl·5H₂O in acetic acid has been shown to be effective, with the reaction proceeding efficiently at ambient temperature. researchgate.net Purity is typically monitored using techniques like HPLC or LC-MS, with final product isolation achieved through recrystallization or column chromatography.

The following table summarizes findings on the optimization of a one-pot synthesis of sulfonyl fluorides from thiols, demonstrating the impact of solvent choice on the reaction.

EntrySolventTime (h)Yield (%)
1Dichloromethane (DCM)170
2Acetonitrile (B52724) (MeCN)170
3Acetic Acid (AcOH)1778
4Tetrahydrofuran (THF)170
5N,N-Dimethylformamide (DMF)170
Data derived from a study on the one-pot synthesis of sulfonyl fluorides using NaOCl·5H2O and KF. researchgate.net

Regioselectivity and Chemoselectivity Considerations in Purine Functionalization

The purine ring system possesses multiple reactive sites, including several nitrogen atoms and the C6 and C8 carbon atoms, in addition to the C2 position. Therefore, achieving regioselectivity is a paramount challenge in the synthesis of this compound. Unwanted reactions at other positions can lead to a mixture of isomers and significantly lower the yield of the desired product.

Chemoselectivity is also a key consideration, as the sulfonyl fluoride group itself can potentially react under certain conditions, although it is generally more stable than other sulfonyl halides. researchgate.net

To control regioselectivity, synthetic strategies almost always rely on precursors where the C2 position is already singled out for reaction. Using 2-mercaptopurine or 2-aminopurine (B61359) effectively directs the functionalization to the C2 position, as the thiol or amino group provides a chemical handle for the specific introduction of the sulfonyl fluoride moiety. Direct sulfonation of an unsubstituted purine ring is generally not a viable strategy due to the lack of regiocontrol. The functionalization of purines often involves a delicate balance of activating and protecting groups to ensure that the reaction occurs only at the intended site.

Green Chemistry Principles and Sustainable Synthesis Routes

The growing emphasis on environmental stewardship within the chemical sciences has propelled the integration of green chemistry principles into synthetic methodologies. The goal is to design processes that are not only efficient but also minimize environmental impact and enhance safety. rsc.org For the synthesis of specialized heterocyclic compounds such as this compound and its analogues, these principles guide the development of more sustainable and responsible manufacturing routes. The focus lies on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. acs.org

Application of Green Chemistry in Sulfonyl Fluoride Synthesis

The sulfonyl fluoride moiety is a critical component, and its synthesis has traditionally involved reagents and conditions that are now being re-evaluated through the lens of green chemistry. Traditional methods often relied on hazardous reagents like sulfuryl fluoride (SO2F2) gas or potassium bifluoride (KHF2), which is corrosive and difficult to handle. researchgate.neteurekalert.org

Recent research has focused on developing safer, more efficient, and environmentally friendly protocols. sciencedaily.com A significant advancement involves the use of potassium fluoride (KF) as a benign and readily available fluorine source. researchgate.netsciencedaily.com This approach often replaces less stable starting materials, such as sulfonyl chlorides, with more stable and accessible precursors like thiols and disulfides. researchgate.net

One innovative green method involves the reaction of thiols or disulfides with a combination of KF and a green oxidant like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O). researchgate.netsciencedaily.com This process is advantageous as it produces non-toxic salts, such as sodium chloride and potassium chloride, as the only by-products, significantly reducing the environmental footprint of the synthesis. eurekalert.orgsciencedaily.com Such protocols have demonstrated scalability and efficiency, making them viable for industrial applications. researchgate.net

Another key strategy is the replacement of volatile and toxic organic solvents with water. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. digitellinc.com While the low solubility of many organic substrates in water presents a challenge, surfactant-based catalytic systems have been developed to facilitate nucleophilic fluorination reactions in aqueous media. This approach has been successfully applied to the synthesis of sulfonyl fluorides from sulfonyl chlorides, achieving high conversion rates (up to 93%) by optimizing parameters like surfactant choice, temperature, and fluoride source. digitellinc.com

The table below summarizes and compares traditional and green synthetic approaches for the sulfonyl fluoride group.

ParameterTraditional MethodGreen/Sustainable Method
Starting MaterialSulfonyl ChloridesThiols, Disulfides, Sulfonamides researchgate.netd-nb.info
Fluorinating AgentPotassium Bifluoride (KHF2), Sulfuryl Fluoride (SO2F2) researchgate.neteurekalert.orgPotassium Fluoride (KF) researchgate.netsciencedaily.com
SolventAcetonitrile, Dichloromethane (DCM) mdpi.comWater, Acetonitrile/Water mixtures researchgate.netdigitellinc.com
OxidantHarsh/Toxic Oxidizing AgentsSodium Hypochlorite Pentahydrate (NaOCl·5H2O) researchgate.net
By-productsPotentially corrosive or hazardous wasteBenign salts (e.g., NaCl, KCl) eurekalert.orgsciencedaily.com
Key AdvantagesEstablished proceduresIncreased safety, reduced environmental impact, use of stable/available materials, scalability researchgate.netsciencedaily.com

Sustainable Strategies for Purine Analogue Synthesis

One-Pot and Multicomponent Reactions: One-pot, multicomponent reactions are a cornerstone of green synthesis, as they reduce the number of sequential steps, minimize the use of solvents for intermediate purification, and decrease waste. acs.org For the synthesis of purine analogues, one-pot procedures have been developed that combine multiple reactants in a single vessel to generate complex structures efficiently. For instance, a three-component reaction for synthesizing purine analogues has been achieved under green conditions, demonstrating operational simplicity and high yields. rsc.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally sound alternative to conventional chemical synthesis for producing purine nucleoside analogues. mdpi.com Enzymatic routes can circumvent the need for protection-deprotection steps, which are common in chemical synthesis and generate significant waste. acs.orgmdpi.com The use of enzymes, such as nucleoside phosphorylases, allows for reactions to occur under mild conditions with high selectivity, leading to purer products and simplified purification processes. mdpi.com

Alternative Energy Sources: The principle of designing for energy efficiency encourages the use of alternative energy sources. Microwave-assisted synthesis has been employed for the one-pot synthesis of pyrazolopyridines, which are structural analogues of purines. rsc.org This technique significantly shortens reaction times (e.g., to under 20 minutes) and can be conducted in aqueous media, combining several green chemistry principles in a single process. rsc.org

The following table outlines various green strategies applicable to the synthesis of purine analogues.

StrategyDescriptionKey Green AdvantagesExample Application
One-Pot SynthesisCombining multiple reaction steps in a single reactor without isolating intermediates. rsc.orgReduces solvent use, waste, and energy consumption; increases time efficiency. acs.orgThree-component synthesis of diverse purine analogues. rsc.org
Enzymatic SynthesisUse of enzymes (biocatalysts) to perform chemical transformations. mdpi.comHigh selectivity, mild reaction conditions, biodegradable catalysts, avoids hazardous reagents and protection steps. mdpi.comProduction of dihalogenated purine nucleoside analogues using thermostable nucleoside phosphorylases. mdpi.com
Microwave-Assisted SynthesisUsing microwave energy to heat reactions. rsc.orgDrastically reduced reaction times, improved yields, enhanced reaction rate, lower energy consumption compared to conventional heating. rsc.orgMicrowave-assisted one-pot synthesis of pyrazolopyridines (purine analogues) in aqueous media. rsc.org
Use of Greener SolventsEmploying environmentally benign solvents like water. digitellinc.comReduces toxicity and environmental pollution associated with volatile organic compounds (VOCs). digitellinc.comSurfactant-enabled synthesis of sulfonyl fluorides in water. digitellinc.com

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be shifted towards more sustainable pathways that are safer, more efficient, and better for the environment.

Reactivity and Reaction Mechanisms of 7h Purine 2 Sulfonyl Fluoride

Nucleophilic Attack on the Sulfonyl Fluoride (B91410) Sulfur Center

The sulfur atom in the sulfonyl fluoride (-SO₂F) group of 7H-purine-2-sulfonyl fluoride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This electrophilicity makes the sulfur atom a prime target for attack by a wide range of nucleophiles. scbt.comcymitquimica.com The sulfonyl fluoride moiety is recognized for its unique balance of stability and reactivity, which makes it a valuable functional group in chemical biology and medicinal chemistry. researchgate.netnih.govpurdue.edu

This compound, like other aryl sulfonyl fluorides, can covalently modify multiple nucleophilic residues in proteins. enamine.net The reactivity generally correlates with the nucleophilicity of the amino acid side chains at a given pH. nih.govacs.org Studies on various sulfonyl fluorides have established a general order of reactivity. nih.govacs.orgrsc.org

The reaction with the thiol group of cysteine is typically the fastest. However, the resulting thiosulfonate ester adduct is often unstable and can collapse to the corresponding sulfinic acid, making it less suitable for forming durable covalent bonds in some contexts. nih.govacs.org

Reactions with the phenolic hydroxyl group of tyrosine and the primary amine of lysine (B10760008) are also highly favorable, yielding stable sulfonate ester and sulfonamide adducts, respectively. nih.govrsc.org The rate of reaction with tyrosine is often observed to be approximately twice that of lysine. nih.govacs.org

Other nucleophilic amino acids such as histidine , serine , and threonine are also potential targets for covalent modification by sulfonyl fluorides, although their reactivity is generally lower than that of cysteine, tyrosine, and lysine. enamine.netnih.gov The ability to engage with a variety of residues, particularly the highly abundant lysine and serine, makes sulfonyl fluorides powerful tools for developing covalent inhibitors and chemical probes where a cysteine residue may not be available. enamine.net

A key feature of sulfonyl fluorides is their considerable hydrolytic stability, especially when compared to other sulfonyl halides like sulfonyl chlorides. nih.govnih.govnih.gov This stability is attributed to the strength of the sulfur-fluorine bond, which is approximately 40 kcal/mol stronger than a sulfur-chlorine bond. acs.org This robustness allows sulfonyl fluoride-containing compounds to persist in aqueous physiological conditions, a critical property for biological probes and covalent drugs. researchgate.netnih.gov

Despite this general stability, hydrolysis does occur and its rate is highly dependent on pH, buffer composition, and the electronic properties of the aromatic ring system. nih.govacs.org Studies on panels of aryl sulfonyl fluorides have shown a wide range of aqueous stabilities, with half-lives ranging from minutes to hundreds of hours. nih.gov For instance, hydrolytic stability was found to be approximately two-fold greater in HEPES buffer compared to PBS buffer at the same pH. nih.govacs.org Electron-withdrawing substituents on the aryl ring generally increase the electrophilicity of the sulfur center, leading to faster rates of hydrolysis. nih.govnih.gov The degradation pathway proceeds via nucleophilic attack of water or hydroxide (B78521) on the sulfur atom, leading to the formation of the corresponding sulfonic acid and release of a fluoride ion.

Purine (B94841) Ring Reactivity and Electrophilic Substitution Patterns

The purine ring system is an electron-deficient heterocycle due to the presence of four nitrogen atoms. researchgate.net This inherent electronic character, further amplified by the strongly electron-withdrawing -SO₂F group at the C2 position, generally deactivates the ring towards classical electrophilic aromatic substitution (EAS). researchgate.netttu.ee Direct electrophilic attack on the carbon atoms of the purine ring is therefore challenging.

However, the nitrogen atoms of the purine ring, particularly N7, are more nucleophilic and can be sites of initial electrophilic attack. nih.gov An important reaction mechanism that circumvents the low reactivity of the carbon skeleton is a multi-step process involving initial attack on a ring nitrogen followed by rearrangement. For example, the selective C2-nitration of a protected 6-chloropurine (B14466) was shown to proceed not via direct attack at C2, but through an initial electrophilic attack by the nitrating agent at the N7 position. nih.gov This forms an N7-nitramine intermediate, which then undergoes a radical-mediated rearrangement to deliver the nitro group to the C2 position. nih.gov This pathway highlights that reactions at the purine carbons can be achieved through indirect mechanisms initiated at the more reactive heteroatoms.

The C8 position is another potential site for substitution, though often requiring prior activation such as deprotonation with a strong base (lithiation) to generate a carbanion, which can then react with an electrophile. auburn.edu

Intramolecular Cyclization and Rearrangement Pathways (if applicable to the compound class)

While specific intramolecular cyclization pathways involving the 2-sulfonyl fluoride group are not prominently documented, the purine scaffold itself is known to undergo various rearrangement reactions. researchgate.netnih.gov These reactions are a fundamental aspect of purine chemistry and can lead to significant structural modifications.

The most relevant example for a C2-substituted purine is the aforementioned nitramine rearrangement. nih.gov This process involves the migration of a group from a ring nitrogen to a ring carbon and represents a key pathway for the functionalization of an otherwise unreactive position.

Mechanism of the N7-to-C2 Nitramine Rearrangement:

Electrophilic Attack: The electrophile (e.g., a nitronium ion source) attacks the nucleophilic N7 atom of the purine ring, forming a nitrammonium species.

Intermediate Formation: A counter-ion traps the species to form a neutral N7-nitramine intermediate.

Rearrangement: The intermediate undergoes rearrangement, which has been shown to involve radical species, transferring the nitro group from N7 to C2.

Elimination: A final elimination step re-aromatizes the ring system to yield the stable C2-substituted purine product. nih.gov

Other well-known rearrangements in purine chemistry, such as the Dimroth rearrangement (typically involving N1-alkylated adenines), further underscore the capacity of the purine ring system to undergo structural reorganization under various conditions. nih.govacs.org

Comparative Reactivity Profiles with Other Sulfonyl Halides and Electrophiles

The reactivity of this compound is best understood when compared to other common electrophilic functional groups used in synthesis and chemical biology.

Versus Sulfonyl Chlorides: The primary distinction lies in the balance between reactivity and stability. Sulfonyl chlorides are generally more reactive than their fluoride counterparts but are also significantly less stable. researchgate.netacs.org They are highly susceptible to hydrolysis, often making them difficult to store and handle, and limiting their use in aqueous biological applications. nih.govnih.gov In contrast, sulfonyl fluorides are much more robust and resistant to hydrolysis, providing a wider window for targeted reactions. nih.govrhhz.net This difference in stability is a direct consequence of the greater strength of the S-F bond compared to the S-Cl bond. nih.govacs.org

Versus Fluorosulfates: Fluorosulfates (R-O-SO₂F) are another class of sulfur(VI)-based electrophiles. They are generally less reactive than aryl sulfonyl fluorides. nih.gov This reduced reactivity is due to resonance donation from the bridging oxygen atom, which tempers the electrophilicity of the sulfur center. nih.gov This can lead to different selectivity profiles; for example, some studies suggest that fluorosulfates may react more selectively with tyrosine over other nucleophilic residues compared to sulfonyl fluorides. enamine.net

Derivatization and Analog Design of the 7h Purine 2 Sulfonyl Fluoride Scaffold

Modification of the Purine (B94841) Nitrogen Heterocycle

The purine nitrogen heterocycle is a versatile scaffold that allows for a variety of modifications. These modifications are crucial for fine-tuning the molecule's properties.

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation of the purine ring are fundamental strategies for creating analogs of 7H-purine-2-sulfonyl fluoride (B91410). The alkylation of purines can be complex, often resulting in a mixture of N-alkylated compounds. ub.edu The reaction conditions can be optimized to achieve regioselectivity, with N9-alkylation often being the major product. ub.edu Microwave irradiation has been shown to significantly reduce reaction times and improve yields in N-alkylation reactions. ub.edu

N-acylation of the exocyclic amino groups of purine derivatives is another key modification. A common method involves activating carboxylic acids as p-nitrophenyl esters, which then couple with the amino group in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts such as DMAP, HOBt, or HOSu. nih.gov

Table 1: N-Alkylation and N-Acylation Strategies for Purine Scaffolds

Strategy Reagents and Conditions Outcome Reference
N-Alkylation Alkyl halide, base (e.g., tetrabutylammonium (B224687) hydroxide), microwave irradiation Regioselective N9-alkylation ub.edu

| N-Acylation | p-Nitrophenyl esters of carboxylic acids, DCC, catalyst (e.g., HOSu) | Acylation of exocyclic amino groups | nih.gov |

Substitution at Purine Ring Positions (e.g., C6, C8, N7)

Substitution at the C6, C8, and N7 positions of the purine ring is a critical aspect of analog design. The C6 position, in particular, is a common site for modification. Starting with a 6-chloropurine (B14466) derivative, a variety of substituents can be introduced through nucleophilic substitution. These can include oxygen, sulfur, nitrogen, and carbon-based functional groups. nih.gov

Direct regioselective N7-alkylation of 6-substituted purines has been achieved using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst. nih.gov This method allows for the introduction of bulky groups at the N7 position, which is typically less favored than the N9 position. nih.gov The stability of the introduced group is a key consideration in subsequent reactions. nih.gov

The synthesis of 2,6,9-trisubstituted purine libraries has been a successful strategy for developing potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov These libraries are often built using a combination of solution- and solid-phase chemistry, allowing for a high degree of diversity. nih.gov

Functionalization of the Sulfonyl Fluoride Group for Covalent Adduct Formation

The sulfonyl fluoride group is a privileged electrophile for forming covalent bonds with proteins. It reacts with nucleophilic amino acid residues such as lysine (B10760008), tyrosine, serine, threonine, cysteine, and histidine in a context-specific manner. sigmaaldrich.com This reactivity makes sulfonyl fluorides valuable tools in chemical biology and drug discovery for creating covalent inhibitors. sigmaaldrich.com

The formation of a covalent bond with the target protein can lead to irreversible inhibition, which can offer advantages in terms of potency and duration of action. The sulfonyl fluoride group generates a benign fluoride ion as a leaving group upon reaction with a nucleophile, which is a favorable characteristic for in vivo applications. nih.gov

Design of Bioisosteric Replacements for the Sulfonyl Fluoride Moiety

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound. While the sulfonyl fluoride group has many desirable features, in some cases, it may be necessary to replace it with another functional group to fine-tune activity, selectivity, or pharmacokinetic properties.

Structure-Reactivity Relationship (SRR) Studies of Derivatized Compounds

Understanding the relationship between the structure of a compound and its reactivity is crucial for rational drug design. For 7H-purine-2-sulfonyl fluoride analogs, SRR studies focus on how modifications to the purine ring or the sulfonyl fluoride group affect the kinetics of covalent bond formation and the binding mechanism.

Studies on other classes of covalent inhibitors have shown that the positioning of the electrophilic group is critical for reactivity. nih.gov Misalignment of the sulfonyl fluoride with the target nucleophile can lead to hydrolysis rather than covalent modification. nih.gov The electronic properties of the aromatic ring to which the sulfonyl fluoride is attached can also be modulated to predictably alter reactivity towards nucleophilic amino acids. acs.org

Structure-activity relationship (SAR) studies of various purine derivatives have shown that specific structural features are associated with increased biological activity. nih.gov For example, in the context of adenosine (B11128) A3 receptor antagonists, modifications to the purine scaffold led to a diverse range of kinetic profiles and affinities. nih.gov

Table 2: Structure-Reactivity Relationship Insights

Modification Effect on Reactivity/Binding Reference
Positioning of the sulfonyl fluoride Critical for covalent conjugate formation vs. hydrolysis nih.gov
Electronic properties of the aryl ring Modulates reactivity towards nucleophilic amino acids acs.org

Synthetic Routes to Libraries of this compound Analogues

The efficient synthesis of libraries of this compound analogues is essential for exploring the chemical space around this scaffold. Both solution-phase and solid-phase synthesis strategies have been employed for the creation of purine libraries. nih.gov

The synthesis of arylsulfonyl fluorides can be achieved through various methods, including the use of sulfonyl hydrazides, sulfonic acids, or thiols as starting materials. mdpi.com These methods often involve a fluorinating agent to introduce the fluorine atom. mdpi.com For library synthesis, robust and high-yielding reactions that are tolerant of a wide range of functional groups are required. The development of new synthetic methods continues to expand the accessible structural diversity of sulfonyl fluorides. researchgate.net

Computational and Theoretical Investigations of 7h Purine 2 Sulfonyl Fluoride

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and spectroscopic properties. For 7H-purine-2-sulfonyl fluoride (B91410), QM methods can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These parameters are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Studies on substituted purine (B94841) analogs have demonstrated that the electronic structure is highly sensitive to the nature and position of substituents. nih.govacs.org For instance, electron-withdrawing groups can significantly alter the aromaticity and electron distribution of the purine rings. acs.org In the case of 7H-purine-2-sulfonyl fluoride, the potent electron-withdrawing sulfonyl fluoride group at the C2-position is expected to have a profound impact on the electronic properties of the purine core.

QM calculations, such as those based on Density Functional Theory (DFT), can be employed to compute key electronic descriptors. ubc.ca A hypothetical analysis of this compound might yield the following data, illustrating the expected influence of the sulfonyl fluoride group on the purine's electronic landscape.

Table 1: Calculated Electronic Properties of 7H-Purine and a Hypothesized this compound This table presents hypothetical data for illustrative purposes.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
7H-Purine-6.5-1.25.34.3
This compound (Hypothetical)-7.8-2.55.36.8

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. youtube.comnih.gov For this compound, a key reaction of interest is its interaction with nucleophilic amino acid residues, such as lysine (B10760008) or tyrosine, within a protein binding pocket. nih.gov The sulfonyl fluoride group is a "warhead" that can undergo Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, forming a stable covalent bond with a nucleophile. nih.gov

DFT studies can model the reaction pathway of a nucleophilic attack on the sulfur atom of the sulfonyl fluoride moiety. This would involve locating the transition state structure and calculating the energy barrier for the reaction. Such calculations can provide insights into the reactivity of the compound and its potential as a covalent inhibitor. nih.gov

For example, a DFT study could compare the activation barriers for the reaction of this compound with different nucleophiles, as illustrated in the hypothetical data below.

Table 2: Hypothetical DFT-Calculated Activation Energies for the Reaction of this compound with Biological Nucleophiles This table presents hypothetical data for illustrative purposes.

NucleophileReaction TypeCalculated Activation Energy (kcal/mol)
Lysine (amine group)Sulfonamide formation18.5
Tyrosine (phenolic hydroxyl)Sulfonate ester formation22.1
Cysteine (thiol group)Thiosulfonate ester formation15.3

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions (non-clinical)

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govmdpi.com For this compound, MD simulations could be used to study its binding to a hypothetical protein target, such as a kinase. nih.govacs.org These simulations can reveal the stability of the ligand in the binding pocket, key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and conformational changes in both the ligand and the protein upon binding. nih.gov

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment (water, ions), and the motions of all atoms are calculated over a period of nanoseconds to microseconds. youtube.com This can help in understanding the binding mechanism and in predicting the binding affinity. acs.org

Table 3: Exemplary Data from a Hypothetical MD Simulation of this compound with a Kinase Target This table presents hypothetical data for illustrative purposes.

Simulation ParameterObservation
Binding Pocket StabilityLigand remains stably bound in the active site over 100 ns
Key Hydrogen Bonds-SO2F group forms persistent hydrogen bonds with backbone amides of hinge region residues
Conformational ChangesRotation of the purine ring observed, allowing for optimal π-stacking interactions
RMSD of LigandLow root-mean-square deviation (avg. 1.5 Å) indicates stable binding

QSAR and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov Cheminformatics tools are used to generate molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.govresearchgate.net

For a series of purine-2-sulfonyl fluoride analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target. researchgate.netmdpi.com This would involve synthesizing and testing a library of related compounds and then using statistical methods to build a predictive model. mdpi.com

The resulting QSAR equation can help in understanding which molecular properties are important for activity and in designing new, more potent compounds.

Table 4: Hypothetical QSAR Model for a Series of Purine-2-sulfonyl Fluoride Analogs This table presents hypothetical data for illustrative purposes.

DescriptorCoefficientInterpretation
cLogP (hydrophobicity)+0.45Increased hydrophobicity is favorable for activity
Molecular Weight-0.12Larger molecules tend to be less active
Dipole Moment+0.28A higher dipole moment is beneficial for activity
LUMO Energy-0.67A lower LUMO energy (greater electrophilicity) enhances activity

In Silico Screening and Virtual Ligand Design for Target Exploration

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov For this compound, which represents a novel chemical scaffold, virtual screening could be used to identify potential protein targets. u-strasbg.frrsc.org This would involve docking the structure of this compound into the binding sites of a large number of proteins in a structure database.

Conversely, if a target is known, virtual screening can be used to identify other molecules with a similar purine-2-sulfonyl fluoride scaffold that might also bind to the target. bjmu.edu.cn This can accelerate the discovery of new lead compounds. nih.gov

Table 5: Hypothetical Results from a Virtual Screening Campaign with this compound This table presents hypothetical data for illustrative purposes.

Protein Target ClassNumber of HitsAverage Docking ScorePotential for Covalent Interaction
Kinases15-8.2 kcal/molHigh (proximity to catalytic lysine)
Proteases8-7.5 kcal/molModerate (proximity to serine or cysteine)
Dehydrogenases3-6.9 kcal/molLow

Mechanistic Studies of 7h Purine 2 Sulfonyl Fluoride Interactions with Biological Macromolecules Academic and Non Clinical

Covalent Adduct Formation with Specific Amino Acid Residues and Structural Characterization

The sulfonyl fluoride (B91410) moiety is a privileged electrophile capable of forming stable, covalent bonds with a variety of nucleophilic amino acid side chains. nih.govrsc.org This reactivity is not limited to a single amino acid type, allowing for the targeting of a diverse range of proteins. Detailed structural and biochemical studies have confirmed the modification of serine, threonine, lysine (B10760008), tyrosine, and histidine residues by various SF-containing molecules. nih.govresearchgate.netenamine.net

The specific residue targeted is often determined by the local protein environment, where factors like proximity and the nucleophilicity of the residue, enhanced by the surrounding amino acids, play a crucial role. nih.govnih.gov For instance, the reactivity of tyrosine residues is often enhanced when a basic amino acid (lysine, arginine, or histidine) is nearby, while reactive lysines are frequently found in proximity to acidic residues like glutamate and aspartate. nih.gov

Structural characterization through X-ray crystallography has been instrumental in definitively identifying the site of covalent modification and understanding the binding mode of SF-containing probes and inhibitors. These studies provide atomic-level insights into the interactions between the small molecule and its protein target. For example, a crystal structure of an SF-based probe with Src kinase revealed a covalent bond with the side chain of Lys295. mdpi.comresearchgate.net Similarly, the ATP analog 5′-O-3-((fluorosulfonyl)benzoyl)adenosine (m-FSBA) was shown to covalently modify a catalytic lysine in the tyrosine kinase FGFR1. rsc.org

Table 1: Examples of Amino Acid Residues Covalently Modified by Sulfonyl Fluoride Probes
Targeted Amino AcidExample Protein TargetExample SF Compound/ProbeStructural Confirmation
LysineSrc KinaseBroad-spectrum kinase probeCo-crystal structure mdpi.comresearchgate.net
LysineFGFR1 Tyrosine Kinasem-FSBACrystal structure rsc.org
LysineEpidermal Growth Factor Receptor (EGFR) C797SXO44Computational Modeling nih.gov
TyrosineRalA GTPaseAryl sulfonyl fluorideHigh-resolution X-ray co-crystal structure researchgate.net
TyrosineAdenosine (B11128) A1 receptor (A1-AR)DU172Crystal structure nih.gov
SerineFatty Acid Amide Hydrolase (FAAH)Palmitylsulfonyl fluorideBiochemical assays nih.gov
HistidineMcl-1Sulfonyl-fluoride-based agentsBiochemical and structural studies nih.gov
ThreonineMetabotropic glutamate receptor 2 (mGlu2)Covalent PAMSite-directed mutagenesis nih.gov

Enzyme Inhibition Kinetics and Irreversible Binding Mechanisms (Academic Focus)

Sulfonyl fluoride-containing compounds often act as irreversible inhibitors. The process of covalent modification typically involves two steps: an initial, reversible binding of the inhibitor to the protein (characterized by an inhibition constant, K_I), followed by an irreversible chemical reaction that forms the covalent bond (characterized by a rate of inactivation, k_inact). acs.org

The irreversible nature of this binding can be confirmed experimentally. For instance, in studies of fatty acid amide hydrolase (FAAH) inhibition, a rapid dilution of the enzyme-inhibitor complex does not result in the recovery of enzymatic activity, which is a hallmark of irreversible inhibition. nih.gov This contrasts with reversible inhibitors, where dilution would shift the equilibrium and restore enzyme function. nih.gov

The primary mechanism for the covalent reaction between a sulfonyl fluoride and a nucleophilic amino acid residue is known as Sulfur(VI) Fluoride Exchange (SuFEx). nih.govnih.gov This reaction proceeds within the structured environment of a protein's binding site, where the protein architecture facilitates the reaction by positioning the nucleophile and stabilizing the transition state. nih.gov The SuFEx process can occur through two main pathways: a direct nucleophilic substitution at the sulfur atom or an elimination-addition mechanism. nih.gov

In the context of kinase inhibition, such as with certain EGFR mutants, the catalytic lysine's side chain (ε-amino group) acts as the nucleophile, attacking the sulfur atom of the sulfonyl fluoride. This leads to the displacement of the fluoride ion and the formation of a highly stable sulfonamide bond. nih.gov The stability of this resulting covalent linkage to solvolysis (hydrolysis in an aqueous environment) is a key factor that renders the inhibition effectively irreversible under physiological conditions. nih.gov

Beyond direct inhibition at an active site (orthosteric inhibition), covalent modification can also achieve allosteric modulation. Allosteric modulators bind to a site on a protein that is topographically distinct from the primary, or orthosteric, site. nih.govnih.gov This binding induces a conformational change in the protein that alters the binding or efficacy of the endogenous ligand at the orthosteric site. nih.gov

When a covalent modifier is used, this allosteric effect becomes permanent for the lifetime of the protein. Sulfonyl fluorides have been successfully incorporated into positive allosteric modulators (PAMs), which enhance the effect of the primary ligand. A notable example is the development of a covalent PAM for the metabotropic glutamate receptor 2 (mGlu2), which was found to covalently engage a threonine residue (Thr791) in the allosteric site. nih.gov This demonstrates that the covalent and versatile reactivity of the sulfonyl fluoride warhead can be harnessed to lock a protein in a specific, functionally altered conformation.

Target Identification and Engagement Methodologies Utilizing Sulfonyl Fluorides (non-clinical)

The robust and versatile reactivity of the sulfonyl fluoride group makes it an excellent chemical tool for discovering and validating protein targets. Chemoproteomic strategies, particularly activity-based protein profiling (ABPP) and global target engagement profiling, heavily utilize such covalent probes to map protein interactions directly in complex biological systems. acs.orgnih.gov

Activity-based protein profiling (ABPP) is a powerful functional proteomic technology that employs chemical probes to covalently label and assess the functional state of entire enzyme families. mdpi.comnih.gov ABPP probes typically consist of a reactive group (the "warhead"), a recognition element that directs the probe to a specific protein family, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment. researchgate.net

Sulfonyl fluorides are frequently used as warheads in ABPP probes designed to target a wide range of enzymes, including kinases and hydrolases. nih.govmdpi.com These probes react with nucleophilic residues in the active sites of enzymes in an activity-dependent manner. A common ABPP workflow involves:

Treating a cell lysate or intact cells with an SF-based probe. mdpi.com

The probe covalently labels its protein targets.

If a reporter tag like biotin is used, the labeled proteins can be enriched using streptavidin affinity chromatography. nih.gov

The enriched proteins are then identified and quantified using mass spectrometry. mdpi.com

This approach allows for the profiling of enzyme activity in native biological systems. Furthermore, a competitive ABPP format can be used to determine the targets of a non-probe inhibitor. In this setup, the proteome is pre-treated with the inhibitor, which blocks the active sites of its targets, preventing subsequent labeling by a broad-spectrum SF probe. mdpi.comresearchgate.net

Table 2: Applications of Sulfonyl Fluoride Probes in Activity-Based Protein Profiling (ABPP)
Probe TypeTarget Enzyme ClassMethodologyKey Outcome
Broad-spectrum SF kinase probeProtein KinasesLive-cell ABPPIdentification of kinase targets and confirmation of lysine binding site via crystallography. mdpi.comnih.gov
Lipid kinase fragment-functionalized SuTEx probeProtein and Metabolic KinasesLive-cell chemoproteomicsDiscovery of ligandable tyrosines in catalytic and regulatory domains. rsc.org
SF-containing promiscuous inhibitor analog (e.g., XO44)Protein KinasesTarget identificationDevelopment of activity-based probes from known inhibitor scaffolds. nih.gov

Chemoproteomics expands on the principles of ABPP to achieve a global assessment of small molecule-protein interactions across the entire proteome. acs.org By using SF-based probes in live cells, researchers can identify the full spectrum of proteins that a particular pharmacophore or reactive group engages with, including both intended targets and potential off-targets. mdpi.comacs.org

The typical workflow for a chemoproteomic experiment using an SF probe involves treating live cells with a probe that contains a reporter tag, such as an alkyne or azide, for subsequent "click chemistry" ligation. nih.govnih.gov After cell lysis, a biotin tag is attached via click chemistry, enabling the affinity purification of probe-labeled proteins. These proteins are then digested and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the targets. acs.org

This methodology is invaluable for:

Target Deconvolution: Identifying the specific protein target(s) responsible for a phenotype observed in a cell-based screen.

Selectivity Profiling: Assessing how selectively a drug candidate binds to its intended target versus other proteins in the proteome. mdpi.com

Expanding the Ligandable Proteome: Using panels of diverse SF electrophiles to systematically probe for reactive sites and discover new ligandable pockets on proteins, thereby identifying novel therapeutic targets. acs.org

Structural Basis of Covalent Interaction via X-ray Crystallography and Cryo-EM (Academic)

The precise three-dimensional arrangement of a molecule and its biological target is fundamental to understanding its mechanism of action. Techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) provide atomic-level resolution of these interactions. While specific structural data for 7H-purine-2-sulfonyl fluoride are not publicly available, extensive research on analogous sulfonyl fluoride-containing molecules reveals a consistent pattern of covalent modification of various nucleophilic amino acid residues within protein binding pockets. nih.govtandfonline.comresearchgate.net

X-ray crystallography has been instrumental in visualizing the covalent adducts formed between sulfonyl fluoride probes and their protein targets. These structures confirm that the sulfonyl fluoride moiety acts as a privileged electrophile, or "warhead," capable of reacting with context-specific serine, tyrosine, lysine, and histidine residues. nih.govtandfonline.com The formation of the covalent bond is typically preceded by a non-covalent binding event, where the inhibitor first settles into a binding pocket. acs.org The specific geometry of this initial complex then positions the sulfonyl fluoride group for nucleophilic attack by a nearby reactive amino acid side chain, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme linkage. nih.gov

For instance, the crystal structure of palmitoyl sulfonyl fluoride in complex with palmitoyl-protein thioesterase 1 (PPT1) clearly illustrates the covalent bond formed with an active site serine. nih.govresearchgate.net Similarly, structural studies of aryl sulfonyl fluorides have shown covalent modification of tyrosine and lysine residues in other proteins, such as transthyretin (TTR) and Ral GTPase. researchgate.netnih.gov These structural snapshots are critical, confirming not only the site of modification but also the conformational changes that may occur in the protein upon covalent modification. In one case, the binding of a palmityl sulfonyl fluoride was shown to induce the dimerization of the outer membrane phospholipase A (OMPLA) enzyme. nih.govresearchgate.net

Given the purine (B94841) scaffold of this compound, it is anticipated to target ATP-binding sites in kinases or other purine-binding proteins. Structural analysis of a related sulfonyl fluoride-bearing kinase inhibitor has demonstrated its ability to covalently label kinase targets. nih.gov Cryo-EM, a technique increasingly used for large and flexible macromolecules, offers a complementary approach to visualize such interactions, especially for large protein complexes that are challenging to crystallize. elifesciences.orgnih.govnih.govresearchgate.net

The table below summarizes representative Protein Data Bank (PDB) entries for proteins covalently modified by various sulfonyl fluoride-containing molecules, illustrating the types of interactions that would be expected for a purine-based sulfonyl fluoride.

PDB IDProtein TargetSulfonyl Fluoride LigandModified Residue
1WB8Fe-Superoxide Dismutase (Fe-SOD)Phenylmethylsulfonyl Fluoride (PMSF)Tyrosine (Tyr41)
1EXWPalmitoyl-Protein Thioesterase 1 (PPT1)Palmityl Sulfonyl FluorideSerine
1QD6Outer Membrane Phospholipase A (OMPLA)Palmityl Sulfonyl FluorideSerine
4FI7Transthyretin (TTR)Oxadiazole Sulfonyl FluorideLysine

Proteomic Deconvolution of Covalent Modifications in Model Systems

Identifying the full spectrum of cellular targets for a reactive compound is a central goal of chemical biology and is essential for understanding its mechanism of action. Chemical proteomics provides a powerful suite of tools for the unbiased, proteome-wide identification of protein targets covalently modified by electrophilic probes. mq.edu.au For sulfonyl fluoride-based compounds like this compound, these methods are used to map covalent interactions directly in complex biological systems, such as cell lysates or intact cells. acs.orgnih.gov

The general workflow for these experiments involves treating a proteome with a probe that contains not only the sulfonyl fluoride warhead but also a reporter tag, such as an alkyne or azide group for "click chemistry," or biotin for direct affinity purification. acs.orgnih.gov After incubation, the covalently labeled proteins are enriched, typically by attaching them to beads (e.g., streptavidin beads for biotinylated probes). The enriched proteins are then digested into peptides and analyzed by advanced mass spectrometry. nih.gov This analysis identifies both the protein that was modified and, crucially, the specific peptide and amino acid residue that formed the covalent bond. nih.gov

Studies using various sulfonyl fluoride probes have successfully identified a wide range of cellular targets. An unbiased chemoproteomic study using an alkyne-tagged probe based on 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) confirmed the labeling of functionally important tyrosine residues in glutathione S-transferases (GSTs). nih.govnih.gov The high selectivity for these functional tyrosines underscores the ability of sulfonyl fluoride probes to target residues whose reactivity is heightened by their specific microenvironment within a protein's binding site. nih.gov

More recent studies have expanded the application of this approach, using panels of sulfonyl fluoride electrophiles to profile their reactivity across the proteome of live Jurkat T cells. acs.org These experiments have identified numerous protein targets, including a significant number of kinases, demonstrating the utility of this warhead for targeting this important enzyme class. acs.org The purine scaffold of this compound makes it a prime candidate for targeting the ATP-binding sites of kinases, and proteomic methods would be the definitive way to confirm these targets and assess selectivity across the kinome.

The table below summarizes key findings from proteomic studies using model sulfonyl fluoride probes, indicating the types of proteins and residues that can be identified.

Probe TypeModel SystemPrimary Protein Class/Target IdentifiedModified Residue(s)
AEBSF-based probesPlant and Animal ProteomesGlutathione S-Transferases (GSTs)Tyrosine
Aryl Sulfonyl FluoridesXIAP BIR3 domain mutantsXIAP (X-linked inhibitor of apoptosis protein)Tyrosine, Histidine
Panel of S(VI)-F ProbesJurkat T CellsProtein Kinases, Carbonic Anhydrase IILysine, Tyrosine, Histidine, Serine
Sulfonyl fluoride-based compoundsIntact CellsVarious, including KRASTyrosine, Lysine

Analytical and Spectroscopic Characterization Techniques for 7h Purine 2 Sulfonyl Fluoride and Its Covalent Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 7H-purine-2-sulfonyl fluoride (B91410) in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, ¹⁹F, and ¹⁵N, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. srce.hr

¹H NMR: Proton NMR spectra provide information on the number and types of hydrogen atoms. For the purine (B94841) core, characteristic signals for the H-6 and H-8 protons are expected. In N9-sulfonylated purines, the H-2 proton is typically more shielded than the H-8 proton. srce.hr

¹³C NMR: Carbon-13 NMR complements proton NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring are sensitive to the nature and position of substituents. researchgate.net A table of known ¹³C chemical shifts for various substituted purines in DMSO-d₆ provides a reference for predicting the spectrum of 7H-purine-2-sulfonyl fluoride. researchgate.net

¹⁹F NMR: As the sulfonyl fluoride group contains a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and powerful tool for characterization. nih.gov The fluorine nucleus has a 100% natural abundance and a wide chemical shift range, making it a clean and informative probe. nih.gov For aryl sulfonyl fluorides, the ¹⁹F chemical shift typically appears in a specific region of the spectrum. For example, the ¹⁹F signal for 4-methylbenzenesulfonyl fluoride in CDCl₃ appears at 64.9 ppm, while that for 1-naphtylenesulfonyl fluoride is at 62.54 ppm. rsc.orgacs.org The chemical shift of the fluorine in this compound would provide a unique signature for the compound.

¹⁵N NMR: While less common, ¹⁵N NMR can offer valuable insights into the electronic structure of the nitrogen-rich purine ring.

Characterization of Covalent Adducts: NMR is also instrumental in studying the formation of covalent adducts with proteins. zobio.com While direct detection of the modified protein can be challenging, NMR can be used to monitor the stability of the sulfonyl fluoride compound in solution over time by observing the decrease in the intensity of its characteristic NMR signals. nih.govnih.gov Furthermore, 2D NMR experiments on isotopically labeled proteins can reveal which amino acid residues are modified by observing chemical shift perturbations upon covalent binding. zobio.com Sulfonyl fluorides are known to react with several amino acid residues, including lysine (B10760008), tyrosine, and histidine, and NMR can help confirm the specific site of modification. nih.govacs.org

Expected/Representative NMR Data: Data below is estimated based on analogous compounds and general chemical shift ranges. Specific experimental data for this compound is not readily available in the cited literature.

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹HPurine C-H8.0 - 9.0Chemical shifts for H-6 and H-8 are distinct.
¹HPurine N-H12.0 - 14.0Broad signal, exchangeable with D₂O.
¹³CPurine C115 - 160Specific shifts depend on the position within the heterocyclic rings. researchgate.net
¹⁹F-SO₂F50 - 70Relative to CFCl₃. This range is typical for aryl sulfonyl fluorides. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight, Fragment Analysis, and Adduct Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for confirming its covalent modification of target proteins. researchgate.net Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. researchgate.net

Molecular Weight and Fragment Analysis: MS provides a precise mass-to-charge ratio (m/z) of the parent molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can further validate the molecular formula. The fragmentation pattern of the molecular ion, induced by techniques like collision-induced dissociation (CID), offers structural information. chemguide.co.ukwikipedia.org The fragmentation of sulfonamides, for instance, often involves the loss of SO₂ and complex rearrangements that are dependent on the compound's structure. nih.gov For this compound, characteristic fragments would likely arise from the cleavage of the purine ring and the loss of the SO₂F group or its components. researchgate.net

Adduct Confirmation: A primary application of MS in this context is the unambiguous confirmation of covalent adduct formation with a target protein. nih.gov This is achieved by measuring the mass of the intact protein before and after incubation with the compound. A mass increase corresponding to the mass of the 7H-purine-2-sulfonyl moiety (the molecular weight of the compound minus hydrogen fluoride, HF) provides direct evidence of covalent binding. nih.govchinesechemsoc.org For example, LC-MS analysis has been used to confirm that sulfonyl fluoride probes form covalent adducts with their target proteins by observing the expected mass shift. nih.gov

Further analysis using tandem mass spectrometry (LC-MS/MS) on the protease-digested protein adduct can pinpoint the exact amino acid residue that has been modified. ucsf.edursc.org This peptide-centric approach identifies the modified peptide by its unique mass and subsequent fragmentation reveals the specific site of sulfonylation. rsc.org

Representative Mass Spectrometry Data:

Analysis TypeExpected ObservationSignificance
Intact MS of CompoundPeak at [M+H]⁺ corresponding to C₅H₃FN₄O₂SConfirms molecular weight and identity.
Tandem MS of CompoundFragments corresponding to loss of SO₂, F, and purine ring components.Provides structural information. nih.gov
Intact MS of Protein AdductMass of Protein + Mass of (C₅H₂N₄O₂S)Unambiguously confirms covalent bond formation. nih.gov
LC-MS/MS of Digested AdductIdentification of a specific peptide with an increased mass.Pinpoints the site of modification on the protein. ucsf.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov Both methods probe the vibrational modes of bonds, but they are based on different principles (IR absorption and Raman scattering), often providing complementary information.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the purine ring and the sulfonyl fluoride group. libretexts.orglumenlearning.com

Expected Vibrational Frequencies:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
N-H (Purine)Stretch3100 - 2900
C-H (Aromatic)Stretch3100 - 3000 lumenlearning.com
C=N, C=C (Purine Ring)Stretch1610 - 1450
S=O (Sulfonyl)Asymmetric Stretch1420 - 1380
S=O (Sulfonyl)Symmetric Stretch1210 - 1170
S-F (Sulfonyl Fluoride)Stretch800 - 600

This table is based on typical IR absorption frequencies for the respective functional groups. libretexts.orgpressbooks.publibretexts.org

The purine ring itself has a complex fingerprint region in the IR spectrum due to various C-C and C-N stretching and bending vibrations. nih.gov The sulfonyl fluoride group is characterized by strong S=O stretching bands and a distinctive S-F stretching band. The exact positions of these bands provide structural confirmation of the molecule. While Raman spectroscopy is less commonly reported for routine characterization, it could provide complementary data, particularly for the symmetric vibrations of the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate, identify, and quantify components in a mixture. nih.gov For this compound, HPLC is essential for assessing the purity of a synthesized batch and for monitoring the progress of reactions.

A reversed-phase HPLC method is commonly employed for the analysis of purine derivatives. researchgate.netnih.gov In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The components of the sample are separated based on their hydrophobicity.

The purity of a this compound sample is determined by injecting it into the HPLC system and monitoring the eluent with a detector, typically a UV detector set to a wavelength where the purine ring absorbs strongly (around 260 nm). A pure sample should ideally result in a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. Any additional peaks would indicate the presence of impurities.

HPLC methods can be optimized for the efficient separation of various purine metabolites, including adenine, guanine, xanthine, and hypoxanthine, which could be potential starting materials or byproducts in the synthesis of this compound. nih.govnih.gov The development of an ultrahigh-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS/MS) method allows for the rapid and comprehensive quantification of multiple purine metabolites in biological samples. chromatographyonline.comchromatographyonline.com

Typical HPLC Method Parameters for Purine Analysis:

ParameterDescriptionExample
ColumnStationary PhaseC18 Reversed-Phase nih.gov
Mobile PhaseEluentGradient of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., methanol). nih.gov
DetectionWavelengthUV at ~260 nm
Flow Rate---~1 mL/min
OutputChromatogramRetention time (tᵣ) and peak area

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound itself is not available in the cited literature, studies on analogous compounds, such as other 6-oxy purine derivatives, have been successfully characterized by X-ray crystallography. nih.govacs.orgnih.gov These studies are crucial for definitively assigning tautomeric forms and understanding intermolecular hydrogen-bonding networks, which are vital for molecular recognition in biological systems. nih.govacs.org For instance, the crystal structure of a 6-oxy purine derivative confirmed that the hydrogen atom resides on the N1 atom of the purine ring and revealed intermolecular hydrogen bonds between molecules. nih.gov Similarly, analysis of heteroaryl sulfonyl fluorides has provided detailed insight into the solid-state interactions involving the sulfonyl fluoride moiety. fgcu.edu Obtaining a crystal structure of this compound, or its co-crystal with a target protein, would provide invaluable structural insights. acs.org

Applications of 7h Purine 2 Sulfonyl Fluoride As a Chemical Probe and Tool Compound

Development of Activity-Based Protein Profiling (ABPP) Probes

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological mixtures. 7H-purine-2-sulfonyl fluoride (B91410) serves as a key electrophilic warhead in the design of ABPP probes, particularly those targeting nucleotide-binding proteins like kinases.

The core principle of these probes involves the covalent modification of a nucleophilic amino acid residue within the active site of an enzyme. The purine (B94841) scaffold of 7H-purine-2-sulfonyl fluoride directs the probe to the ATP-binding pocket of kinases. Upon binding, the sulfonyl fluoride moiety can react with proximal nucleophilic residues, such as lysine (B10760008) or tyrosine, leading to irreversible inhibition. By incorporating a reporter tag (e.g., a fluorophore or biotin) into the probe, researchers can visualize and identify the targeted enzymes.

Key Research Findings:

Broad Kinase Profiling: Probes based on a purine scaffold with a sulfonyl fluoride warhead have been demonstrated to covalently label a wide range of kinases. This broad reactivity allows for large-scale profiling of kinome activity.

Lysine Targeting: The sulfonyl fluoride group has been shown to be particularly effective at targeting the highly conserved catalytic lysine residue in the ATP-binding pocket of many kinases. This specificity provides a reliable method for identifying and quantifying active kinases.

Competitive Profiling: These probes are instrumental in competitive ABPP experiments. In this setup, a biological sample is pre-treated with a potential kinase inhibitor before the addition of the this compound-based probe. A reduction in probe labeling indicates that the inhibitor is engaging with its target kinase, providing a direct measure of target occupancy in a native environment.

Probe ComponentFunctionExample Residues Targeted
7H-purine scaffoldDirects the probe to the ATP-binding pocket of kinasesN/A
Sulfonyl FluorideCovalently modifies nucleophilic amino acid residuesLysine, Tyrosine, Serine
Reporter TagEnables visualization and identification of labeled proteinsBiotin, Fluorophores

Use in Mechanism-Based Enzyme Inactivation Studies

Mechanism-based enzyme inactivators are compounds that are transformed by the target enzyme into a reactive species, which then irreversibly inactivates the enzyme. While classic mechanism-based inactivators rely on enzymatic turnover, covalent inhibitors like those derived from this compound offer a more direct route to irreversible inhibition.

The study of enzyme inactivation using these probes provides valuable insights into the catalytic mechanism and active site architecture of the target enzyme. The formation of a covalent bond allows for the precise identification of the modified amino acid residue through techniques like mass spectrometry-based peptide mapping. This information is crucial for understanding enzyme function and for the rational design of more potent and selective inhibitors.

Application in Target Validation and Deconvolution Studies

A significant challenge in drug discovery is confirming that a drug candidate exerts its therapeutic effect by modulating its intended target. This compound-based probes are powerful tools for target validation and deconvolution.

Target Validation: Once a potential drug target is identified, a covalent probe can be used to confirm that inhibiting this target leads to the desired physiological outcome. By demonstrating that the covalent modification of the target by the probe phenocopies the effect of a drug candidate, researchers can build a stronger case for on-target efficacy.

Target Deconvolution: For compounds with an unknown mechanism of action, probes derived from this compound can be used to identify their cellular targets. In a competitive profiling experiment, a cell lysate or live cells are treated with the compound of interest, followed by the addition of a broad-spectrum purine sulfonyl fluoride probe. Proteins that show reduced labeling by the probe are potential targets of the compound.

Study TypeApplication of this compound ProbeOutcome
Target ValidationConfirming engagement of a drug with its intended kinase target.Increased confidence in the mechanism of action of the drug.
Target DeconvolutionIdentifying the unknown protein targets of a bioactive compound.Elucidation of novel drug targets and mechanisms.

Utility in Fragment-Based Drug Discovery (FBDD) and Covalent Fragment Screening

Fragment-based drug discovery (FBDD) is a drug discovery paradigm that starts with the identification of low-molecular-weight fragments that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds.

This compound is an ideal candidate for use in covalent FBDD. The purine core represents a well-established fragment for targeting ATP-binding sites, while the sulfonyl fluoride "warhead" allows for the covalent capture of even weakly interacting fragments. This covalent linkage facilitates the detection and characterization of fragment binding, which can be challenging with traditional biophysical methods due to the low affinity of the initial hits.

In covalent fragment screening, a library of fragments containing a reactive electrophile, such as a sulfonyl fluoride, is screened against a protein target. The formation of a covalent bond allows for the rapid identification of fragments that bind to the target using mass spectrometry.

Design of Covalent Probes for Unexplored Target Spaces and Protein Bioconjugation

The versatility of the sulfonyl fluoride warhead extends beyond targeting kinases. By attaching the this compound moiety to different scaffolds, it is possible to design covalent probes for a wide range of protein classes. This adaptability is crucial for exploring previously "undruggable" portions of the proteome.

Furthermore, the principles of sulfur-fluoride exchange (SuFEx) chemistry, which underpins the reactivity of sulfonyl fluorides, are being increasingly applied in the field of protein bioconjugation. This allows for the site-specific labeling of proteins for various applications, including the development of antibody-drug conjugates and the study of protein-protein interactions. The ability of the sulfonyl fluoride group to react with multiple nucleophilic residues, depending on the local microenvironment, provides a flexible tool for protein modification.

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Methodologies

The evolution of synthetic chemistry is set to revolutionize the production and diversification of 7H-purine-2-sulfonyl fluoride (B91410) derivatives. Advanced methodologies such as flow chemistry and photoredox catalysis offer pathways to more efficient, scalable, and novel syntheses.

Flow chemistry, or continuous-flow synthesis, provides precise control over reaction parameters like temperature, pressure, and reaction time. This methodology can enhance the safety and efficiency of synthesizing sulfonyl fluorides, which may involve hazardous reagents or intermediates. The application of flow chemistry can lead to higher yields and purity of 7H-purine-2-sulfonyl fluoride and its analogues, facilitating the rapid generation of compound libraries for screening purposes.

Photoredox catalysis, a powerful tool in modern organic synthesis, utilizes visible light to initiate single-electron transfer processes. This can enable novel chemical transformations that are difficult to achieve with traditional thermal methods. For this compound, photoredox catalysis could open up new avenues for late-stage functionalization of the purine (B94841) core, allowing for the introduction of diverse substituents to fine-tune the compound's properties. The sulfur(VI) fluoride exchange (SuFEx) reaction, a key transformation for sulfonyl fluorides, has found widespread applications in organic synthesis, materials science, and chemical biology, and can be further advanced through these modern synthetic techniques. researchgate.net

Exploration of Novel Biological Targets for Covalent Modification Beyond Cysteine

While cysteine has been the primary focus for targeted covalent inhibitors, the this compound scaffold is a key player in the expansion of covalent targeting to other nucleophilic amino acid residues. researchgate.netrsc.org Sulfonyl fluorides are known to react with a range of amino acids, including lysine (B10760008), tyrosine, serine, and histidine, significantly broadening the scope of the "ligandable proteome". acs.orgresearchgate.netnih.govenamine.net

The reactivity of sulfonyl fluorides with these non-cysteine residues is highly context-dependent, relying on the specific microenvironment within a protein's binding pocket that can enhance the nucleophilicity of the target residue. nih.gov This provides an opportunity for developing highly selective covalent inhibitors. For instance, the rational design of sulfonyl fluoride probes has led to the successful targeting of specific tyrosine residues in protein active sites. acs.orgnih.govresearchgate.net Similarly, the conserved catalytic lysine in kinases has emerged as a viable target for sulfonyl fluoride-based inhibitors. researchgate.net

Recent chemoproteomic platforms utilizing enantiomeric pairs of clickable arylsulfonyl fluoride probes have enabled the direct, global, and stereoselective mapping of ligandable tyrosines and lysines in living cells. ucsf.edu This approach has identified hundreds of ligandable sites in functionally diverse proteins, opening up new avenues for chemical probe and drug development. ucsf.edu

Target ResidueProtein Class / ExampleSignificance of Covalent Modification
LysineKinases (e.g., PI4KIIIβ, EGFR), HSP72, XIAPOvercoming drug resistance, targeting conserved catalytic residues, allosteric modulation. researchgate.netresearchgate.netnih.govrsc.org
TyrosinemRNA-decapping scavenger enzyme (DcpS), APMAP, WDR5Inhibition of enzymatic activity, modulation of protein-protein interactions, development of immuno-oncology agents. acs.orgnih.govucsf.eduh1.co
SerineSerine Proteases, DcpS (non-catalytic)Irreversible inhibition of proteases, exploring non-catalytic residue targeting. nih.govnih.govnih.gov
HistidineCereblon (CRBN)Development of molecular glue degraders and modulators. researchgate.netrsc.org

Development of Next-Generation Purine-Sulfonyl Fluoride Scaffolds with Tuned Reactivity

A key area of future research lies in the rational design of next-generation this compound scaffolds with finely tuned reactivity. The reactivity of the sulfonyl fluoride "warhead" can be modulated by altering the electronic and steric properties of the purine ring. rsc.orggla.ac.uk This tuning is crucial for optimizing the balance between target engagement and off-target effects, as well as managing hydrolytic stability. rsc.org

Structure-activity relationship (SAR) studies are essential in this endeavor. nih.govnih.govamanote.com By systematically introducing different substituents onto the purine scaffold, researchers can modulate the electrophilicity of the sulfonyl fluoride group. For example, electron-withdrawing groups on the purine ring are expected to increase the reactivity of the sulfonyl fluoride, while electron-donating groups would decrease it. This allows for the development of probes and inhibitors with a desired reactivity profile for a specific biological target.

The development of diverse SuFEx linkers and hubs further expands the possibilities for creating novel purine-sulfonyl fluoride scaffolds. researchgate.net These advancements will enable the synthesis of compounds with tailored properties for a wide range of applications in chemical biology and drug discovery. nih.govnih.gov

Modification on Purine ScaffoldPredicted Effect on Sulfonyl Fluoride ReactivityRationale
Electron-withdrawing substituentsIncreaseIncreases the electrophilicity of the sulfur atom.
Electron-donating substituentsDecreaseDecreases the electrophilicity of the sulfur atom.
Sterically bulky groups near the sulfonyl fluorideDecreaseHinders the approach of the nucleophilic amino acid residue.
Introduction of specific recognition motifsEnhance target-specific reactivityImproves binding affinity and positions the sulfonyl fluoride for optimal reaction with the target residue.

Advanced Computational Methodologies for Covalent Ligand Design

Computational methods are becoming increasingly indispensable in the design of targeted covalent inhibitors. nih.govnih.govsemanticscholar.org For this compound scaffolds, these methodologies can provide deep insights into the covalent modification process and guide the design of more potent and selective inhibitors.

Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the reaction mechanism between the purine-sulfonyl fluoride and the target amino acid residue. nih.gov These simulations can elucidate the transition state of the reaction and calculate the activation energy, providing a quantitative measure of reactivity. nih.gov This information is crucial for understanding the determinants of inhibitor activity and for designing new compounds with optimized reaction kinetics.

Molecular dynamics (MD) simulations and free energy calculations can be used to study the non-covalent binding of the purine-sulfonyl fluoride inhibitor to its target protein. rsc.org Understanding the initial binding event is critical, as it precedes the covalent bond formation. These computational tools can help in designing inhibitors with improved binding affinity and selectivity. Furthermore, computational screening of virtual libraries of purine-sulfonyl fluoride derivatives can accelerate the discovery of new hits. nih.gov

Interdisciplinary Approaches in Chemical Biology and Material Science

The unique properties of the this compound scaffold position it at the intersection of chemical biology and material science. In chemical biology, these compounds are valuable as activity-based probes for identifying and validating new drug targets. nih.govrsc.orgsigmaaldrich.comsigmaaldrich.com The ability of sulfonyl fluorides to react with multiple nucleophilic residues makes them powerful tools for exploring the proteome. acs.org

In material science, the principles of SuFEx click chemistry, which are central to the reactivity of sulfonyl fluorides, can be applied to the development of novel biomaterials and functionalized surfaces. researchgate.netenamine.netnih.gov For example, this compound derivatives could be used to covalently attach biologically active molecules to polymer scaffolds or nanoparticles for applications in drug delivery and diagnostics. The stability and specific reactivity of the sulfonyl fluoride group make it an attractive functional handle for bioconjugation. The continued exploration of this compound in interdisciplinary research is likely to yield innovative solutions in both medicine and materials science.

Q & A

Q. Purity Optimization :

  • Use HPLC (C18 column, acetonitrile/water gradient) to assess purity.
  • Spectroscopic Validation : Confirm structure via 1H NMR^{1}\text{H NMR} (peaks at δ 8.2–8.5 ppm for purine protons) and FT-IR (S=O stretch ~1350 cm1^{-1}).
  • Safety : Handle sulfonyl fluorides in a fume hood due to toxicity; refer to safety protocols for similar compounds .

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
Direct Sulfonylation65–75≥95THF, 0°C, 12 hr
Microwave-Assisted80–85≥98DMF, 100°C, 30 min
Catalytic (Pd)70–78≥97Toluene, 50°C, 6 hr

Advanced: How can contradictory reactivity data for this compound in nucleophilic substitutions be resolved?

Methodological Answer:
Contradictions often arise from solvent polarity, temperature, or competing reaction pathways. To resolve discrepancies:

Systematic Replication : Repeat experiments under reported conditions while controlling variables (e.g., moisture levels, catalyst purity).

Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation.

Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed mechanisms.

Q. Case Study :

  • Polar Solvents (e.g., DMSO) favor SN2 pathways, while non-polar solvents (e.g., toluene) stabilize carbocation intermediates (SN1).
  • Contradiction Resolution : Cross-validate results using multiple nucleophiles (e.g., amines vs. thiols) and monitor by 19F NMR^{19}\text{F NMR} .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with m/z accuracy < 2 ppm.
  • Multinuclear NMR :
    • 1H NMR^{1}\text{H NMR}: Identify purine ring protons and sulfonyl group proximity.
    • 19F NMR^{19}\text{F NMR}: Single peak near -110 ppm confirms sulfonyl fluoride integrity.
  • X-ray Crystallography : Resolve crystal structure to validate stereoelectronic effects.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Advanced: How can researchers design experiments to probe the biological activity of this compound?

Methodological Answer:

Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity with kinases or purinergic receptors.

In Vitro Assays :

  • Enzyme Inhibition : Measure IC50_{50} values against target enzymes (e.g., adenosine deaminase).
  • Cellular Uptake : Track intracellular localization via fluorescence tagging (e.g., BODIPY derivatives).

Contradiction Management : If activity varies across cell lines, perform proteomic profiling to identify off-target interactions .

Q. Table 2: Biological Activity Screening Workflow

StepMethodKey Metrics
Target PredictionMolecular DockingBinding Energy (kcal/mol)
Enzyme InhibitionSpectrophotometric AssayIC50_{50} (nM)
CytotoxicityMTT AssayLD50_{50} (µM)

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to prevent inhalation of volatile byproducts.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Collect in sealed containers labeled for halogenated waste .

Advanced: How should researchers address discrepancies in computational vs. experimental reactivity profiles?

Methodological Answer:

Parameter Calibration : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental transition states.

Solvent Effects : Incorporate implicit solvation models (e.g., PCM) or explicit solvent MD simulations.

Error Analysis : Quantify uncertainties in experimental kinetics (e.g., Arrhenius plot confidence intervals) .

Basic: What strategies ensure reproducibility in kinetic studies of sulfonyl fluoride reactions?

Methodological Answer:

  • Standardized Protocols : Pre-dry solvents over molecular sieves; degas solutions to eliminate O2_2.
  • Internal Standards : Use deuterated analogs (e.g., DMSO-d6_6) for NMR quantification.
  • Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer verification .

Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in this compound reactions?

Methodological Answer:

  • Radical Traps : Introduce TEMPO or BHT; monitor reaction progress via EPR spectroscopy.
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled water to trace nucleophilic attack pathways.
  • Kinetic Isotope Effects (KIE) : Compare rates with deuterated vs. protiated substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.